12a-Hydroxyrotenone Is 4-Fold More Potent Than Deguelin as a Nitric Oxide (NO) Production Inhibitor in RAW264.7 Macrophages
In a head-to-head evaluation of nine rotenoids isolated from Derris trifoliata stems, 12a-hydroxyrotenone (designated compound 7) exhibited the most potent NO inhibitory activity, with an IC₅₀ of 0.002 μM against LPS-stimulated RAW264.7 murine macrophage cells. This represents a 4-fold potency advantage over deguelin (IC₅₀ = 0.008 μM), a 5-fold advantage over 12a-hydroxyelliptone (IC₅₀ = 0.010 μM), and a 6.5-fold advantage over α-toxicarol (IC₅₀ = 0.013 μM) [1]. Critically, none of the tested compounds displayed cytotoxicity at their respective IC₅₀ concentrations for NO inhibition, confirming that the observed NO suppression is not an artifact of reduced cell viability. The SAR analysis explicitly concluded that hydroxylation at C12a dramatically increased NO inhibitory activity [1].
| Evidence Dimension | Nitric oxide (NO) production inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.002 μM (12a-hydroxyrotenone, compound 7) |
| Comparator Or Baseline | Deguelin: IC₅₀ = 0.008 μM; 12a-hydroxyelliptone: IC₅₀ = 0.010 μM; α-toxicarol: IC₅₀ = 0.013 μM |
| Quantified Difference | 4.0-fold more potent than deguelin; 5.0-fold more potent than 12a-hydroxyelliptone; 6.5-fold more potent than α-toxicarol |
| Conditions | RAW264.7 murine macrophage cells; LPS-stimulated NO release; compounds tested at their respective IC₅₀ values showed no cytotoxicity |
Why This Matters
For anti-inflammatory discovery programs screening rotenoids for NO pathway modulation, selecting deguelin or 12a-hydroxyelliptone over 12a-hydroxyrotenone would mean adopting a compound 4- to 5-fold weaker as a starting point, directly impacting hit-to-lead decisions and SAR interpretation.
- [1] Tewtrakul S, Cheenpracha S, Karalai C. Nitric oxide inhibitory principles from Derris trifoliata stems. Phytomedicine. 2009;16(6-7):568-572. doi:10.1016/j.phymed.2008.12.015. PMID: 19303755. View Source
